N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMBGXDTMINIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
4,6-Dichloropyrimidine-4-carboxylic acid (I ) serves as a versatile intermediate. The chloride at position 6 is replaced with morpholine under basic conditions (e.g., morpholine, NaH, DMF, 80°C, 12 h). This yields 6-morpholinopyrimidine-4-carboxylic acid (II ) with >80% purity after recrystallization.
Reaction Conditions:
- Substrate: 4,6-Dichloropyrimidine-4-carboxylic acid (1.0 equiv)
- Reagent: Morpholine (1.2 equiv)
- Base: Sodium hydride (1.5 equiv)
- Solvent: DMF
- Temperature: 80°C
- Yield: 72–85%
Carboxamide Bond Formation
The carboxylic acid group at position 4 is activated and coupled with 3-methylpyridin-2-amine. Two primary approaches are employed:
Acid Chloride Method
The carboxylic acid (II ) is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 3-methylpyridin-2-amine in the presence of a base:
Activation:
- II (1.0 equiv) is refluxed with SOCl2 (5.0 equiv) in anhydrous DCM (2 h, 60°C).
- Excess SOCl2 is removed under reduced pressure.
Coupling:
Coupling Reagent-Mediated Synthesis
Modern protocols favor carbodiimide-based reagents (e.g., HATU, EDCl) for milder conditions:
Procedure:
- II (1.0 equiv), HATU (1.2 equiv), and DiPEA (3.0 equiv) are combined in DMF.
- After 10 min, 3-methylpyridin-2-amine (1.05 equiv) is added.
- The reaction is stirred at 25°C for 12 h.
- Yield: 80–88%.
Alternative Routes and Modifications
Sequential Substitution-Coupling Approach
In cases where the pyrimidine core lacks pre-installed carboxyl groups, a dichloropyrimidine intermediate (III ) undergoes sequential substitution:
Morpholine Introduction:
Carboxamide Formation:
Characterization and Analytical Data
Synthetic intermediates and the final product are characterized via:
Nuclear Magnetic Resonance (NMR)
6-Morpholinopyrimidine-4-carboxylic acid ( II):
Final Product:
High-Resolution Mass Spectrometry (HRMS)
Critical Reaction Parameters
Successful synthesis depends on:
- Morpholine Substitution: Excess morpholine (1.2–1.5 equiv) ensures complete displacement of chloride.
- Coupling Efficiency: HATU outperforms EDCl in yield (80% vs. 65%) due to reduced racemization.
- Purification: Silica gel chromatography (EtOAc/hexane, 1:1) resolves unreacted amine and byproducts.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the SNAr step, reducing reaction time from 12 h to 30 min. Process optimization has achieved >90% purity without chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Morpholine-Containing Compounds
- 6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide (): Shares the morpholine and carboxamide groups but lacks the pyrimidine core. The chloro substituent may influence electron distribution and binding selectivity compared to the target compound’s methylpyridyl group .
- Patent Compounds (): Feature morpholine-ethoxy and trifluoromethyl groups on complex heterocycles. These structures emphasize the role of morpholine in improving solubility and membrane permeability, a trait likely shared by the target compound .
N-(3-Methylpyridin-2-yl)amide Derivatives
- Flu-AM1 and Ibu-AM5 (): Demonstrated potent FAAH inhibition, with stereochemistry affecting activity. The 3-methylpyridin-2-yl group in these compounds occupies the FAAH acyl-chain-binding channel, suggesting that the target compound’s pyrimidine core might interact similarly with enzymes requiring planar heterocycles .
Pyrimidine-Based Inhibitors
- Compound 36 (): A pyrimidine carboxamide with indole substituents, showing preclinical SETD2 inhibition. The target compound’s morpholine group may confer distinct pharmacokinetic advantages over indole-based analogs, such as reduced metabolic degradation .
Biological Activity
N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholinopyrimidine core with a 3-methylpyridine substituent, contributing to its unique pharmacological profile. The presence of these functional groups is believed to influence its interaction with biological targets, enhancing its efficacy against various diseases.
This compound primarily exerts its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer proliferation.
- Receptor Modulation : It interacts with various cellular receptors, altering their activity and influencing downstream signaling cascades.
- Gene Expression Alteration : By modulating transcription factors, it can affect gene expression profiles related to cell growth and survival.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies : The compound demonstrated potent inhibition of cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt/mTOR signaling pathway .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Inhibition of Cytokine Production : this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Modification | Effect on Activity |
|---|---|---|
| 3-Methyl Group | Increased lipophilicity | Enhanced cellular uptake |
| Morpholine Ring | Provides structural rigidity | Improved binding affinity to target enzymes |
| Carboxamide Group | Essential for receptor interaction | Critical for biological activity |
Case Studies
- Study on Cancer Cell Lines : A study published in Frontiers in Pharmacology highlighted the efficacy of this compound against various tumor types, demonstrating a dose-dependent response in inhibiting cell proliferation and inducing apoptosis .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
